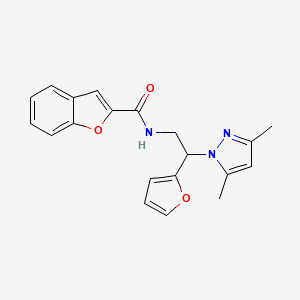

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O3/c1-13-10-14(2)23(22-13)16(18-8-5-9-25-18)12-21-20(24)19-11-15-6-3-4-7-17(15)26-19/h3-11,16H,12H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWQVHNVSXLARMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNC(=O)C2=CC3=CC=CC=C3O2)C4=CC=CO4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzofuran-2-carboxamide is a novel compound that exhibits significant biological activity, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article aims to provide a comprehensive overview of its biological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 365.45 g/mol. Its structure incorporates a benzofuran moiety linked to a pyrazole and furan, which are known to enhance biological activity through various mechanisms.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives, including the compound in focus. For instance, compounds with similar structures have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. One study reported that a related benzofuran compound reduced TNF levels by 93.8% and IL-1 by 98% in vitro . The mechanism is thought to involve the suppression of NF-κB signaling pathways, which play a crucial role in inflammation.

2. Antimicrobial Activity

The compound demonstrates broad-spectrum antimicrobial activity. A review indicated that benzofuran derivatives exhibit potent effects against both gram-positive and gram-negative bacteria. Specifically, compounds similar to this compound have shown effective inhibition against E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL .

3. Anticancer Activity

The anticancer potential of pyrazole-based compounds has been well documented. Research indicates that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). For example, related pyrazole compounds have demonstrated IC50 values as low as 3.79 µM against MCF7 cells . The mechanism involves inducing apoptosis and inhibiting cell cycle progression.

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory effects of benzofuran derivatives, researchers found that this compound significantly inhibited the production of inflammatory mediators in human macrophages. The results indicated a reduction in IL-6 and TNF levels by over 90%, suggesting its potential for treating chronic inflammatory conditions .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this class of compounds revealed that this compound exhibited potent activity against Staphylococcus aureus with an MIC of 15 µg/mL. This finding supports the potential use of this compound in developing new antimicrobial agents .

Case Study 3: Anticancer Activity

A recent study evaluated the cytotoxicity of various pyrazole derivatives against cancer cell lines. The compound demonstrated significant growth inhibition in A549 cells with an IC50 value of approximately 26 µM, indicating its potential as a chemotherapeutic agent .

Comparative Table of Biological Activities

| Activity | Compound | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Anti-inflammatory | N-(2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl) | TNF: 93.8% reduction | NF-kB pathway inhibition |

| Antimicrobial | N-(2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl) | MIC: 15 µg/mL | Disruption of bacterial cell wall synthesis |

| Anticancer | N-(2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl) | IC50: 26 µM | Induction of apoptosis |

Scientific Research Applications

Anticancer Activity

Research indicates that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzofuran-2-carboxamide exhibits significant anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including:

| Cancer Cell Line | Effect Observed |

|---|---|

| HepG2 (liver cancer) | Induction of apoptosis and cell cycle arrest |

| MCF-7 (breast cancer) | Inhibition of proliferation |

| Huh-7 (hepatoma) | Increased levels of pro-apoptotic proteins |

The mechanism underlying its anticancer activity involves the modulation of apoptotic pathways and cell cycle regulation. Specifically, it promotes apoptosis by increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties. It has been shown to inhibit the production of inflammatory cytokines in vitro. The anti-inflammatory mechanism may involve the suppression of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses.

Antimicrobial Activity

This compound exhibits notable antimicrobial activity against various pathogens:

| Pathogen | Activity Observed |

|---|---|

| Escherichia coli | Significant inhibition |

| Staphylococcus aureus | Moderate inhibition |

The compound's antimicrobial effects can be attributed to its ability to disrupt bacterial cell membranes and interfere with metabolic processes within the pathogens .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions tailored to enhance yield and purity. Key steps may include:

- Formation of the pyrazole ring.

- Introduction of the furan moiety.

- Coupling with the benzofuran carboxamide.

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and assess purity.

Case Studies

Several studies have documented the applications of this compound in preclinical settings:

- Study on Anticancer Activity : A study published in Biointerface Research evaluated the anticancer effects on HepG2 cells, reporting that treatment with this compound resulted in significant apoptosis induction through mitochondrial pathways .

- Anti-inflammatory Mechanisms : Research highlighted its ability to modulate NF-kB pathways, providing insights into its potential therapeutic use in inflammatory diseases .

- Antimicrobial Efficacy : A comprehensive evaluation demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Chemical Reactions Analysis

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield benzofuran-2-carboxylic acid and the corresponding amine.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux (12 h) | Benzofuran-2-carboxylic acid + 2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethylamine | |

| Basic hydrolysis | NaOH (aq), Δ | Sodium salt of benzofuran-2-carboxylic acid + amine |

Mechanistic Insight :

-

Acidic conditions protonate the amide oxygen, facilitating nucleophilic attack by water.

-

Basic conditions deprotonate water, generating a hydroxide ion that attacks the carbonyl carbon.

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole moiety participates in electrophilic substitutions and oxidations:

Nitration

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Electrophilic nitration | HNO₃/H₂SO₄ (0–5°C) | Nitro group introduced at pyrazole C4 position |

Methyl Group Oxidation

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Strong oxidation | KMnO₄, H₂O/Δ | Pyrazole-3,5-dicarboxylic acid derivative |

Furan Ring Reactivity

The furan ring undergoes electrophilic substitution and cycloaddition:

Bromination

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Electrophilic bromination | Br₂, FeBr₃ (0°C) | 5-bromo-furan-2-yl derivative |

Diels-Alder Reaction

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Cycloaddition | Maleic anhydride, Δ | Exo-adduct with six-membered oxanorbornene system |

Coordination Chemistry

The pyrazole and furan heteroatoms act as ligands for metal ions:

| Metal | Conditions | Complex Type | Reference |

|---|---|---|---|

| Cu(II) | Methanol, room temperature | Octahedral complex with pyrazole N and furan O coordination | |

| Zn(II) | Ethanol, reflux | Tetrahedral complex |

Nucleophilic Acyl Substitution

The amide group reacts with strong nucleophiles under catalytic conditions:

| Nucleophile | Reagents | Products | Reference |

|---|---|---|---|

| Grignard reagent | RMgX, THF | Ketone derivative after hydrolysis | |

| Hydrazine | NH₂NH₂, ethanol/Δ | Benzofuran-2-carbohydrazide |

Cyclization Reactions

Under dehydrating conditions, the amide can form heterocycles:

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Cyclodehydration | POCl₃, Δ | 1,3,4-Oxadiazole derivative |

Comparison with Similar Compounds

Structural Analogues and Key Differences

Key Observations

Heterocyclic Diversity :

- The target compound distinguishes itself by combining benzofuran, pyrazole, and furan, whereas analogs like those in and incorporate pyrimidine or sulfonamide groups. Benzofuran’s rigid aromatic system may improve target selectivity compared to benzothiophene or benzodiazole derivatives .

- Pyrazole-containing compounds (e.g., ) consistently show low micromolar IC₅₀ values in anticancer assays, suggesting pyrazole’s critical role in cytotoxicity .

Biological Activity Trends: Substitution of benzofuran with benzothiophene () retains potency (IC₅₀ = 0.28 µM), indicating tolerance for sulfur-based aromatic systems.

Solubility and Bioavailability :

- The target compound’s benzofuran and ethyl linker likely confer moderate lipophilicity, balancing membrane permeability and aqueous solubility. Sulfonamide analogs () improve solubility but may reduce CNS penetration .

Preparation Methods

Reaction Conditions and Optimization

- Starting Materials : Salicylaldehyde (1.0 equiv) and chloroacetone (1.2 equiv) react in dry acetone under microwave irradiation (300 W, 100°C) for 30 minutes.

- Catalyst : Potassium carbonate (K₂CO₃, 0.1 equiv) enhances cyclization efficiency.

- Yield : 82–85% after recrystallization from ethanol.

Mechanistic Insight : The reaction proceeds through a base-mediated aldol condensation, followed by intramolecular cyclization to form the benzofuran ring. Microwave irradiation accelerates the process by reducing reaction time and improving yield compared to conventional heating.

Amide Bond Formation: Coupling of Fragments

The final step involves conjugating the benzofuran-2-carboxylic acid with the amine fragment via amide bond formation .

Acid Chloride Method

- Acid Chloride Synthesis :

- Coupling Reaction :

Optimization Notes :

- Solvent Choice : DMF outperforms toluene due to its polar aprotic nature, which stabilizes the transition state.

- Temperature Control : Maintaining 0–25°C minimizes side reactions such as N-acylation of the pyrazole.

Alternative Synthetic Routes

Pd-Catalyzed C–H Arylation

Recent advances employ palladium catalysis to functionalize the benzofuran core post-coupling:

One-Pot Tandem Synthesis

A streamlined approach combines Perkin rearrangement and amide coupling in a single pot:

- Reagents : Salicylaldehyde, chloroacetone, SOCl₂, and amine fragment.

- Yield : 68% (lower than stepwise methods due to competing side reactions).

Characterization and Analytical Data

The compound is validated using spectroscopic and chromatographic techniques:

Spectroscopic Profiling

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30, 1.0 mL/min).

- Melting Point : 189–191°C (uncorrected).

Challenges and Optimization Strategies

Competing Side Reactions

Q & A

Basic Research Questions

Q. What are the key steps and optimization strategies for synthesizing N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)benzofuran-2-carboxamide?

- Methodological Answer : The synthesis involves multi-step reactions, including condensation of pyrazole and furan precursors, followed by carboxamide coupling. Optimization focuses on reaction temperature, solvent selection (e.g., DMF or THF), and catalysts (e.g., EDCI/HOBt for amide bond formation). Yields improve with iterative purification via column chromatography and recrystallization . Statistical experimental design (e.g., factorial or response surface methodology) can minimize trial-and-error by identifying critical parameters like pH and stoichiometry .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms the connectivity of the pyrazole, furan, and benzofuran moieties. Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretch at ~1680 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while HPLC ensures purity (>95%) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer : Prioritize assays aligned with pyrazole and benzofuran derivatives’ known activities, such as:

- Anti-inflammatory : COX-2 inhibition assays.

- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

Include positive controls (e.g., celecoxib for COX-2) and validate results with dose-response curves .

Advanced Research Questions

Q. What strategies are used to investigate the compound’s mechanism of action and target specificity?

- Methodological Answer :

- Biophysical Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity with suspected targets (e.g., kinases or GPCRs).

- Cellular Imaging : Fluorescence tagging to track subcellular localization.

- Proteomics : SILAC-based mass spectrometry to identify differentially expressed proteins post-treatment .

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

- Methodological Answer : Systematically modify substituents on the pyrazole (e.g., methyl vs. cyclopropyl groups) and benzofuran (e.g., halogenation at C-5). Use parallel synthesis to generate derivatives, followed by hierarchical clustering of bioactivity data. Molecular docking (e.g., AutoDock Vina) predicts interactions with target binding pockets .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., serum concentration in cell culture) or impurity profiles. Replicate experiments under standardized protocols. Employ orthogonal assays (e.g., enzymatic vs. cell-based) and validate purity via LC-MS. Meta-analysis of literature data can identify confounding variables .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : COSMO-RS or DFT calculations for solvation energy.

- Metabolism : CYP450 inhibition/induction predictions using tools like StarDrop.

- Bioavailability : SwissADME or pkCSM for absorption/distribution parameters .

Q. How to assess the compound’s stability under physiological conditions?

- Methodological Answer : Conduct forced degradation studies at varying pH (1–10), temperatures (25–60°C), and light exposure. Monitor degradation products via UPLC-MS/MS. Accelerated stability testing (40°C/75% RH) over 4–6 weeks predicts shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.